1,4,10-Trimethoxy-6-methylanthracene
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Overview
Description
1,4,10-Trimethoxy-6-methylanthracene is an organic compound with the molecular formula C18H18O3. It belongs to the anthracene family, which is characterized by three fused benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10-Trimethoxy-6-methylanthracene typically involves the methylation of anthracene derivatives. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4,10-Trimethoxy-6-methylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthracenes, quinones, and dihydroanthracenes, which have significant applications in organic synthesis and material science .
Scientific Research Applications
1,4,10-Trimethoxy-6-methylanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a fluorescent probe for biological imaging.
Medicine: Research is ongoing into its potential anticancer properties, particularly its ability to inhibit certain enzymes involved in cancer progression.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4,10-Trimethoxy-6-methylanthracene involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and inhibiting the activity of enzymes such as topoisomerases. This disruption can lead to cell death, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxyanthracene: Lacks the methoxy group at the 10-position, resulting in different chemical properties.
1,4,10-Trimethoxyanthraquinone: Contains a quinone moiety, which significantly alters its reactivity and applications.
6-Methylanthracene: Does not have the methoxy groups, leading to different physical and chemical properties.
Uniqueness
1,4,10-Trimethoxy-6-methylanthracene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as in the development of fluorescent probes and anticancer agents .
Properties
CAS No. |
834867-37-7 |
---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
1,4,10-trimethoxy-6-methylanthracene |
InChI |
InChI=1S/C18H18O3/c1-11-5-6-12-10-14-15(19-2)7-8-16(20-3)17(14)18(21-4)13(12)9-11/h5-10H,1-4H3 |
InChI Key |
VHMXVMJLOREKOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(C=CC(=C3C=C2C=C1)OC)OC)OC |
Origin of Product |
United States |
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